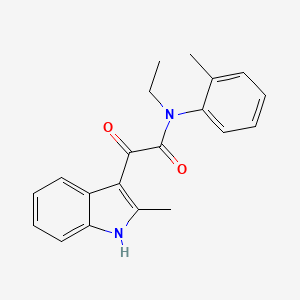

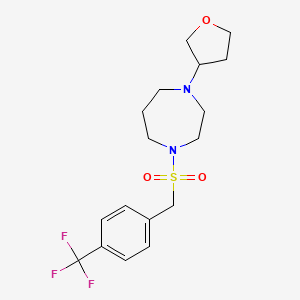

![molecular formula C23H17N5O B2455494 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1797722-42-9](/img/structure/B2455494.png)

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives has been performed by different methods. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide”, has been elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazole derivatives have been synthesized via various chemical reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Anticancer Agents

The compound has been identified as a potential anticancer agent. It has been used in the development of novel KRAS G12C inhibitors, which are targeted covalent inhibitors (TCIs) for treating cancers . The compound I-11, a derivative of imidazo[1,2-a]pyridine, has shown potent anticancer effects for KRAS G12C-mutated NCI-H358 cells .

Scaffold for Covalent Warheads

The compound has been used as a scaffold to install covalent warheads, a strategy used in the development of TCIs for cancer treatment . The imidazo[1,2-a]pyridine core backbone of the compound has been utilized in this context .

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine, a structural component of the compound, is a significant part of a large number of agrochemicals and pharmaceuticals . This highlights the compound’s potential in the agricultural and pharmaceutical industries .

Synthetic Methodologies

The compound has been involved in intense research for numerous decades, with a large number of transformations now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Optoelectronic Devices

The compound has shown potential in the field of materials science, particularly in the development of optoelectronic devices .

Sensors

The compound’s luminescent properties have made it useful in the creation of sensors .

Emitters for Confocal Microscopy and Imaging

The compound has been used as emitters for confocal microscopy and imaging, demonstrating its utility in the field of biomedical imaging .

Electro-Oxidative Method for Ring Opening

An electro-oxidative method for the ring opening of imidazo[1,2-a]pyridine derivatives has been reported, offering a sustainable alternative to existing harsh reaction conditions . This method provides an efficient approach to produce N-(pyridin-2-yl)amide derivatives .

作用機序

Target of Action

The primary targets of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide are KRAS G12C , acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These targets play crucial roles in various biological processes. KRAS G12C is a common mutation in cancers, while AChE and BChE are key enzymes in nerve signal transmission. LOX is involved in the metabolism of fatty acids.

Mode of Action

This compound acts as a covalent inhibitor , forming a covalent bond with its targets, which leads to the inhibition of their activity. It has been found to be a potent anticancer agent for KRAS G12C-mutated cells . It also inhibits AChE, BChE, and LOX , thereby affecting nerve signal transmission and fatty acid metabolism.

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway , which is crucial for nerve signal transmission . Its inhibition of LOX affects the arachidonic acid pathway , which is involved in inflammation and other immune responses . The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival .

Result of Action

The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell proliferation . The inhibition of AChE and BChE can affect nerve signal transmission, while the inhibition of LOX can affect inflammation and immune responses .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZTUZZYCHUXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

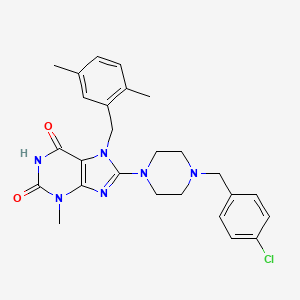

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)

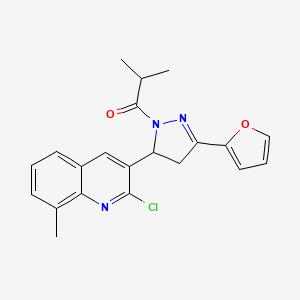

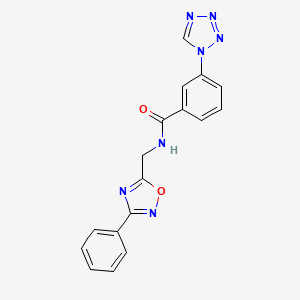

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

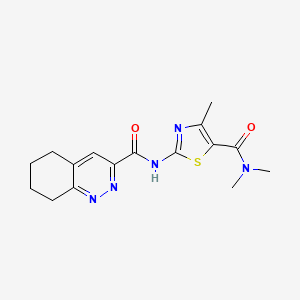

![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)

![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)

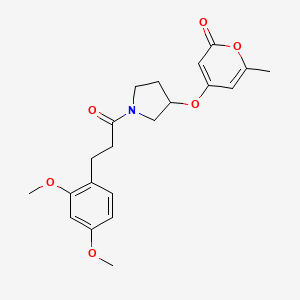

![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)

![2,1,3-Benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2455425.png)